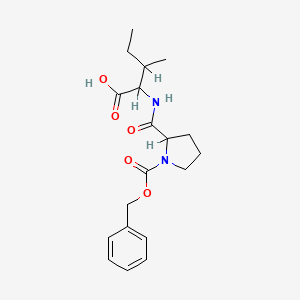

1-((Benzyloxy)carbonyl)prolylisoleucine

Description

1-((Benzyloxy)carbonyl)prolylisoleucine is a synthetic dipeptide derivative featuring a benzyloxycarbonyl (Cbz) protecting group. The Cbz group is widely used in peptide synthesis to shield the amine functionality during coupling reactions, enabling selective deprotection under mild hydrogenolysis conditions . Structurally, this compound consists of proline and isoleucine residues linked via a peptide bond, with the Cbz group attached to the proline’s α-amino group. Its molecular formula is C₁₉H₂₅N₂O₅, and its estimated molecular weight is 361.4 g/mol. This compound is primarily utilized in pharmaceutical research as a building block for peptide elongation or as an intermediate in drug discovery workflows.

Properties

CAS No. |

50903-77-0 |

|---|---|

Molecular Formula |

C19H26N2O5 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

3-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoic acid |

InChI |

InChI=1S/C19H26N2O5/c1-3-13(2)16(18(23)24)20-17(22)15-10-7-11-21(15)19(25)26-12-14-8-5-4-6-9-14/h4-6,8-9,13,15-16H,3,7,10-12H2,1-2H3,(H,20,22)(H,23,24) |

InChI Key |

RGPFRWHTVUVNAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)prolylisoleucine typically involves the coupling of L-proline and D-leucine using a benzyloxycarbonyl (Cbz) protecting group. The reaction requires coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)prolylisoleucine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((Benzyloxy)carbonyl)prolylisoleucine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)prolylisoleucine involves its interaction with specific molecular targets and pathways. It affects the circadian rhythms and behavior of animals by influencing the activity of enzymes and proteins involved in these processes . For example, this compound can negatively affect cell envelope-associated proteinase (CEP) activity, which in turn impacts protein synthesis and cellular functions.

Comparison with Similar Compounds

Key Differences:

This makes the former more suitable for biomimetic applications.

Solubility : The dipeptide’s polar peptide bond and carboxylic acid group likely enhance aqueous solubility compared to the less polar piperidine derivative.

Synthetic Utility : While both compounds serve as intermediates, the dipeptide is tailored for peptide chain elongation, whereas the piperidine derivative is used in small-molecule drug synthesis (e.g., protease inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.